4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one
CAS No.: 683240-52-0
Cat. No.: VC2039145
Molecular Formula: C8H4BrF3N2O
Molecular Weight: 281.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683240-52-0 |
|---|---|
| Molecular Formula | C8H4BrF3N2O |
| Molecular Weight | 281.03 g/mol |
| IUPAC Name | 4-bromo-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one |
| Standard InChI | InChI=1S/C8H4BrF3N2O/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15) |
| Standard InChI Key | MWJMZNFWRMPROD-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1NC(=O)N2)Br)C(F)(F)F |
| Canonical SMILES | C1=C(C=C(C2=C1NC(=O)N2)Br)C(F)(F)F |
Introduction
Chemical Identity and Basic Properties
4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one is characterized by a benzimidazole core with bromine and trifluoromethyl functional groups that contribute to its pharmaceutical relevance. The compound is also known by its synonym 4-bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one and is registered under CAS number 683240-52-0 .
Table 1: Chemical Identity of 4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one
| Parameter | Information |
|---|---|
| Chemical Name | 4-bromo-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one |
| Synonyms | 4-bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one |
| CAS Registry Number | 683240-52-0 |
| Molecular Formula | C₈H₄BrF₃N₂O |
| Molecular Weight | 281.029 g/mol |
| Exact Mass | 279.946 |
Physical and Chemical Properties
The compound possesses distinct physicochemical properties that influence its behavior in biological systems and its potential utility in pharmaceutical applications. These properties are crucial for understanding its pharmacokinetic profile and potential drug-like characteristics.
Table 2: Physicochemical Properties of 4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Flash Point | Not Available |
| Density | Not Available |
| Water Solubility | Not Available |
| LogP | 3.04980 |
| PSA (Polar Surface Area) | 48.91000 |
| Stability | Not Available |
The compound has a calculated LogP value of 3.04980, indicating moderate lipophilicity which may influence its membrane permeability in biological systems . The polar surface area (PSA) of 48.91000 suggests potential for oral bioavailability and blood-brain barrier penetration capability, properties that are important for central nervous system drug candidates .
Structural Characteristics
4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one features a benzimidazole core with specific substitutions that define its chemical behavior and biological activities.
Core Structure
The compound consists of a benzimidazole scaffold with a 2-one modification, creating a 1,3-dihydrobenzimidazol-2-one system. This core structure is fundamental to many pharmacologically active compounds and contributes to diverse biological activities.
Key Functional Groups
Two primary functional groups distinguish this compound:
-
The bromine atom at position 4 of the benzene ring enhances lipophilicity and may contribute to specific receptor binding interactions.
-
The trifluoromethyl group at position 6 increases the compound's metabolic stability and lipophilicity, while also potentially improving target protein binding affinity.
The presence of these halogenated substituents significantly influences the compound's pharmacological profile, potentially enhancing its drug-like properties and affinity for specific biological targets.
Applications in Drug Discovery
The unique structural features of 4-Bromo-6-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one make it a valuable scaffold for designing new drugs for various therapeutic applications.
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